molecular formula C17H18ClNO B372744 2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine CAS No. 30403-82-8

2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine

Cat. No. B372744
CAS RN: 30403-82-8
M. Wt: 287.8g/mol
InChI Key: ZUOVESJYKJYWRI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other chemicals. It can include observing changes in the compound when it’s exposed to different conditions or combined with other substances .


Physical And Chemical Properties Analysis

This involves studying the characteristics of the compound, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Structural and Photochemical Studies

Structural Insights and Photochromic Properties : The synthesis of 1,3-oxazolidine derivatives, including compounds structurally related to "2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine," has provided insights into the impact of substituents on photochromic behaviors. For instance, studies on 3’-(4-chlorophenyl)-5’,5’-dimethyl-2’-oxospiro[(2H)-chromene-2,4’-1,3-oxazolidine] have explored the donor influence of chlorine atoms on the structural and photochemical properties of spiropyrans, a class of compounds known for their reversible photo-induced color changes (Luk’yanov et al., 2016).

Spectroscopic and Photophysical Analysis

Fluorescent Molecular Probes : The creation of fluorescent solvatochromic dyes based on oxazolidine structures, including 2,5-Diphenyloxazoles with specific substituents, has been significant for developing sensitive fluorescent molecular probes. These probes are used to study biological events and processes, benefiting from their strong solvent-dependent fluorescence, which allows for versatile applications in bioimaging and diagnostics (Diwu et al., 1997).

Thermodynamics and Chemical Properties

Combustion and Vaporization Studies : Research on the combustion and vaporization of oxazolidines, including compounds like "2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine," has contributed to understanding their thermodynamic properties. These studies provide valuable data on the standard molar enthalpies of formation and combustion, crucial for applications in materials science and chemical engineering (Gudiño et al., 1998).

Catalysis and Chemical Synthesis

Catalytic Oxidation : The synthesis of new Cu(II) complexes with 1,3-oxazolidine-based ligands demonstrates the catalytic potential of oxazolidine derivatives in oxidation reactions. These complexes have shown effectiveness in the oxidation of benzyl alcohols, highlighting the role of oxazolidines in developing new catalysts for organic synthesis (Bikas et al., 2018).

Material Science and Engineering

Optoelectronic Properties : The synthesis and characterization of oxazolidine compounds have also focused on their optoelectronic properties. For example, studies involving the synthesis of bicyclic oxazolidine compounds and their structural characterization via spectroscopy and X-ray crystallography have provided insights into their potential applications in materials science, especially in the development of new materials with specific electronic and photophysical properties (Abbas et al., 2018).

Safety And Hazards

The safety and hazards analysis involves understanding the potential risks associated with handling or exposure to the compound. This can include toxicity levels, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications or areas of study for the compound. This could be based on its properties, uses, or effects .

properties

IUPAC Name

2-(4-chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-12-16(13-6-4-3-5-7-13)20-17(19(12)2)14-8-10-15(18)11-9-14/h3-12,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOVESJYKJYWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(N1C)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine

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